3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-9-8(5-1-2-5)12-7-4-3-6(11)13-14(7)9/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJOSPSTKOQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N3C(=N2)C=CC(=N3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins from imidazo[1,2-b]pyridazine or related chlorinated derivatives:
- 2-Chloroimidazo[1,2-d]pyridazine is a common precursor for halogenation steps.
- 3-Amino-6-chloropyridazine is used in related syntheses of 6-chloroimidazo[1,2-b]pyridazine intermediates.
- Cyclopropyl substitution is introduced via appropriate cyclopropyl-containing reagents or intermediates such as 2-cyclopropyl-3-aminopyridazine.
Stepwise Synthetic Route
The preparation of 3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves several key steps:
Detailed Reaction Conditions and Notes
Formation of 6-chloroimidazo[1,2-b]pyridazine Core
- Reagents: 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal
- Conditions: 40–100 °C, 2–8 hours
- Mechanism: Formation of formamidine intermediate facilitating cyclization
- Purification: Recrystallization from ethyl acetate after washing and drying yields high purity intermediate
Introduction of Cyclopropyl Group
- Reagents: 2-cyclopropyl-3-aminopyridazine, methyl chloroformate, triethylamine
- Solvent: Dichloromethane
- Temperature: Room temperature
- Mechanism: Nucleophilic acyl substitution forming methyl ester at position 6 with cyclopropyl at position 2
- Optimization: Stoichiometric control (1.2 equivalents methyl chloroformate) and use of continuous flow reactors improve yield and purity
Bromination Step
- Reagents: Hydrogen bromide gas
- Solvent: Acetic acid or dichloromethane
- Temperature: Controlled to favor selective bromination at position 3
- Workup: Aqueous treatment to remove excess bromine
- Outcome: High selectivity for 3-bromo derivative without overbromination
Chlorination Step
- Reagents: Chlorine gas
- Solvent: Carbon tetrachloride
- Temperature: Ambient or slightly elevated
- Workup: Neutralization with base to remove residual chlorine
- Outcome: Chlorination at position 6 with minimal side reactions
Coupling and Final Product Formation
- Process: Coupling of brominated and chlorinated intermediates under conditions favoring formation of fused heterocyclic system with cyclopropyl substitution at position 2
- Purification: Filtration, washing, and recrystallization to achieve high purity product
Summary Table of Preparation Steps
Research Findings and Optimization Insights
- The use of N,N-dimethylformamide dimethyl acetal is critical for efficient cyclization to form the imidazo[1,2-b]pyridazine core with chlorine substitution.
- Selective halogenation steps require careful control of temperature, reagent equivalents, and solvent choice to avoid polyhalogenation or degradation.
- Introduction of the cyclopropyl group at position 2 is effectively achieved via reaction of appropriately substituted aminopyridazine precursors with methyl chloroformate under mild base conditions.
- Industrial-scale synthesis benefits from continuous flow reactors and green chemistry approaches, such as replacing toxic solvents with environmentally friendly alternatives, improving yield and sustainability.
- Purification steps involving washing with water, saturated saline, and drying over anhydrous sodium sulfate followed by recrystallization ensure high purity and stable product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as imidazo[1,2-b]pyridazine oxides.
Reduction Products: Reduced derivatives with the removal of halogen atoms or reduction of other functional groups.
Scientific Research Applications
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Material Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand the interaction of imidazo[1,2-b]pyridazine derivatives with biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to the active site of the target protein, thereby affecting its function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:
Biological Activity
Overview
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It is characterized by its unique structural features, including bromine and chlorine substituents along with a cyclopropyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C9H7BrClN3
- Molecular Weight : 272.53 g/mol
- SMILES Notation : Clc1ccc2nc(C3CC3)c(Br)n2n1
- InChI Key : ODWJOSPSTKOQRC-UHFFFAOYSA-N
The biological activity of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular signaling pathways. Notably, it has been studied for its potential inhibitory effects on Adaptor Associated Kinase 1 (AAK1) , which plays a crucial role in clathrin-mediated endocytosis and receptor internalization .
Anticancer Properties
Research has indicated that compounds similar to 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine exhibit significant anticancer properties. The compound's ability to inhibit AAK1 could lead to enhanced internalization of certain cancer-related receptors, thereby promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Lacks cyclopropyl group | Moderate anticancer activity |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Contains nitro group | Potent against specific cancers |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Different heterocyclic structure | Limited biological studies |
Study on AAK1 Inhibition
A significant study highlighted the role of AAK1 in receptor-mediated endocytosis and its implications in cancer treatment. The inhibition of AAK1 by compounds like 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine could enhance the effectiveness of therapies targeting growth factor receptors .
Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of imidazo[1,2-b]pyridazine were tested against a panel of bacterial strains. The results indicated that modifications to the core structure could enhance activity against resistant strains .
Q & A
Q. What are the common synthetic strategies for preparing 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine?
Answer: The synthesis typically involves halogenation of precursor scaffolds followed by cyclopropane functionalization. Key methods include:
- Halogenation: Bromination of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine using bromine in acetic acid under inert conditions (0–50°C) .
- Cyclocondensation: Building the imidazo[1,2-b]pyridazine core via condensation of 3-amino-6-chloropyridazine with dichloroacetone derivatives, followed by regioselective nitration and substitution .
- Cross-Coupling: Suzuki-Miyaura coupling to introduce substituents (e.g., aryl groups) at specific positions using palladium catalysts .
Q. How does the reactivity of bromine and chlorine substituents influence further functionalization?
Answer: The bromine at position 3 is more electrophilic than chlorine at position 6, enabling selective nucleophilic substitution (e.g., amination or aryl coupling). For example:
- Bromine Reactivity: Reacts with amines (e.g., furfurylamine) in DMSO at 100°C to yield 3-amino derivatives .
- Chlorine Stability: The 6-chloro group is less reactive under mild conditions but can undergo Pd-catalyzed coupling under harsh conditions (e.g., 120°C) .
- Dual Halogen Utility: Bromine facilitates SNAr reactions, while chlorine stabilizes the ring against decomposition during catalysis .
Q. What spectroscopic techniques are critical for structural validation?
Answer:
- NMR: ¹H/¹³C NMR confirms cyclopropane geometry (e.g., δ 0.8–1.2 ppm for cyclopropyl protons) and halogen positions .
- HRMS: Validates molecular formula (e.g., C₁₀H₇BrClN₃ requires [M+H]⁺ = 308.98) .
- X-ray Crystallography: Resolves regiochemistry of halogenation and cyclopropane orientation .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed?
Answer: Regioselectivity is controlled by:
- Directing Groups: Electron-withdrawing groups (e.g., nitro at position 3) direct bromination to position 6 .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor bromine attack at electron-deficient positions .
- Catalytic Systems: Cu(I) catalysts enhance selectivity for bromination over chlorination .
Example: Bromination of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in DMF with CuBr yields >90% 3-bromo product .
Q. What strategies optimize cross-coupling yields with sterically hindered cyclopropane substituents?
Answer:
- Ligand Design: Bulky ligands (e.g., XPhos) prevent catalyst poisoning and improve turnover .
- Solvent Optimization: Toluene/THF mixtures enhance solubility of cyclopropane-containing intermediates .
- Microwave Irradiation: Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .
Q. How does the cyclopropyl group impact biological activity compared to phenyl analogs?
Answer:
- Conformational Rigidity: Cyclopropane restricts rotation, enhancing binding to flat enzymatic pockets (e.g., kinase ATP sites) .
- Metabolic Stability: Cyclopropane reduces oxidative metabolism compared to phenyl, extending half-life in vitro .
- SAR Studies: Cyclopropyl derivatives show 3–5× higher potency against Haspin kinase than phenyl analogs (IC₅₀ = 12 nM vs. 45 nM) .
Q. What are the stability challenges of this compound under storage or reaction conditions?
Answer:
- Light Sensitivity: Bromine substituents promote photodegradation; store in amber vials at –20°C .
- Hydrolysis: The 6-chloro group hydrolyzes in aqueous basic conditions (pH > 9); use anhydrous solvents for reactions .
- Thermal Decomposition: Degrades above 150°C; avoid high-temperature catalysis without stabilizers .
Q. How can computational modeling guide SAR studies?
Answer:
- Docking Simulations: Predict binding poses with kinase targets (e.g., Haspin) using AutoDock Vina .
- DFT Calculations: Optimize cyclopropane ring geometry and electron density for halogen interactions .
- MD Simulations: Assess conformational stability in biological membranes (e.g., 20 ns trajectories in GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
